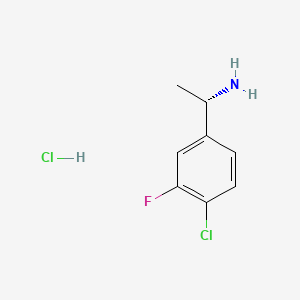

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. Common methods include:

Asymmetric Hydrogenation: Utilizing chiral catalysts to achieve high enantioselectivity.

Chiral Auxiliary-Based Synthesis: Employing chiral auxiliaries to induce asymmetry during the reduction process.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing robust chiral catalysts and efficient reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde.

Reduction: Further reduction to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, makes it valuable for modulating drug metabolism. This inhibition can enhance the efficacy of co-administered drugs, potentially improving therapeutic outcomes in patients with complex medication regimens.

Pharmacological Studies

Research indicates that this compound can cross the blood-brain barrier, suggesting its relevance in central nervous system pharmacology. It may interact with neurotransmitter systems, influencing mood and behavior, which is critical for developing treatments for mood disorders .

Biological Studies

The compound has been utilized in studies investigating the effects of chiral amines on biological systems. Its stereochemistry allows researchers to explore enantioselective interactions with biological targets, leading to a better understanding of how chirality affects drug action and metabolism .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that this compound significantly inhibits CYP1A2 activity. This inhibition was shown to enhance the bioavailability of co-administered drugs metabolized by this enzyme, thereby increasing their therapeutic effects. The study utilized both in vitro and in vivo models to confirm these findings .

Case Study 2: CNS Effects

In another investigation, researchers explored the effects of the compound on animal models exhibiting mood disorders. The results indicated that administration of this compound led to reduced anxiety-like behaviors in rodents, suggesting its potential as a treatment for anxiety disorders .

Wirkmechanismus

The mechanism of action of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-1-(4-chlorophenyl)ethanamine hydrochloride

- (S)-1-(3-fluorophenyl)ethanamine hydrochloride

- (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride

Uniqueness

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, exhibits unique properties that can influence its interactions with biological systems.

This compound is an organic compound with the following structural formula:

- Molecular Formula : C8H10ClF

- Molecular Weight : 175.62 g/mol

- CAS Number : 1114559-14-6

The presence of a chiral center makes this compound optically active, which can significantly affect its biological interactions compared to its enantiomer (R)-1-(4-chloro-3-fluorophenyl)ethanamine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : The compound may bind to neurotransmitter receptors, modulating their activity.

- Enzymes : It can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

These interactions lead to downstream effects that can influence physiological processes, making it a candidate for therapeutic applications.

Antidepressant and Neurological Effects

Research indicates that this compound may exhibit antidepressant-like effects. Studies involving animal models have shown that compounds with similar structures can enhance serotonergic and dopaminergic signaling, which are crucial for mood regulation .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have demonstrated activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: Antidepressant Activity

In a study published in Neuropharmacology, researchers evaluated the effects of this compound on depressive behaviors in mice. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant effects .

Case Study 2: Anticancer Activity

A study investigated the cytotoxic effects of several derivatives of this compound against human cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM against human lung adenocarcinoma cells, indicating moderate activity .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

(1S)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEWNMFCSPYCCJ-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245808-01-8 |

Source

|

| Record name | Benzenemethanamine, 4-chloro-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245808-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.